4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C27H24N4S2 and its molecular weight is 468.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activities
Thieno[2,3-d]pyrimidine derivatives have shown significant promise in antitumor activities. A study by Guo et al. (2012) detailed the design, synthesis, and evaluation of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives against human cancer cell lines, revealing potent antitumor properties. These compounds exhibited notable activity against A549 and H460 cancer cell lines, with certain derivatives outperforming gefitinib, a known cancer therapy drug (Guo et al., 2012).
Antibacterial and Anti-Inflammatory Agents
The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has been reported to yield compounds with potent antitumor and antibacterial properties. Hafez et al. (2017) synthesized a novel series of these derivatives, which demonstrated higher activity against liver, colon, and lung cancer cell lines than doxorubicin, a standard in cancer treatment. Additionally, these compounds showed high activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Analgesic and Ulcerogenic Activity
El-Gazzar et al. (2007) explored the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for their anti-inflammatory, analgesic, and ulcerogenic activities. These compounds exhibited activities comparable to indomethacin and acetylsalicylic acid, commonly used anti-inflammatory and analgesic drugs (El-Gazzar, Hussein, & Hafez, 2007).
Electronic Aspects and Biological Evaluation
Research by Gajda et al. (2015) on tetrahydrobenzothienopyrimidine derivatives highlighted the importance of the complex π-electron delocalisation effects in thiophenes, pyrimidines, and their derivatives due to their biological activities. The study provides insight into the synthesis and electronic aspects of these compounds, emphasizing their potential as substrates for discovering novel biologically active heterocycles (Gajda et al., 2015).
Mechanism of Action
Target of Action
The primary target of 4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
This compound acts as an inhibitor of hCA II and hCA VII . The compound forms a complex with these enzymes, resulting in a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This interaction inhibits the enzymes’ activity, affecting the hydration of carbon dioxide .
Biochemical Pathways
The inhibition of hCA II and hCA VII by this compound affects the carbon dioxide hydration pathway . This can influence various physiological processes, including fluid secretion, respiration, and pH regulation .
Result of Action
The inhibition of hCA II and hCA VII by this compound can lead to various molecular and cellular effects. For instance, hCA VII is associated with neuronal excitation and has been proposed to play a role in the control of neuropathic pain . Therefore, its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4S2/c1-3-8-20(9-4-1)25(21-10-5-2-6-11-21)30-13-15-31(16-14-30)26-24-22(23-12-7-17-32-23)18-33-27(24)29-19-28-26/h1-12,17-19,25H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKLBXLQXNGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=CS4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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